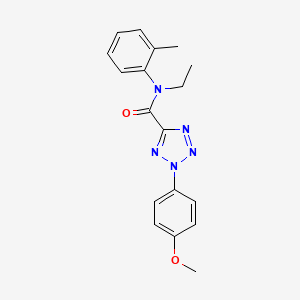N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide
CAS No.: 1396791-48-2
Cat. No.: VC4865719
Molecular Formula: C18H19N5O2
Molecular Weight: 337.383
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396791-48-2 |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.383 |
| IUPAC Name | N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H19N5O2/c1-4-22(16-8-6-5-7-13(16)2)18(24)17-19-21-23(20-17)14-9-11-15(25-3)12-10-14/h5-12H,4H2,1-3H3 |
| Standard InChI Key | INKZSLOXJDZITA-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide, reflects its substitution pattern. The tetrazole ring (a five-membered ring with four nitrogen atoms) is anchored at the 2-position by a 4-methoxyphenyl group and at the 5-position by a carboxamide functional group. The carboxamide nitrogen is further substituted with ethyl and o-tolyl (2-methylphenyl) groups. The SMILES notation (CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC) encapsulates this arrangement, highlighting the connectivity of the ethyl, o-tolyl, and methoxyphenyl moieties.
Electronic and Steric Features
The tetrazole ring’s electron-rich nature arises from its conjugated π-system and multiple nitrogen atoms, enabling interactions with biological targets . The 4-methoxyphenyl group introduces electron-donating methoxy substituents, enhancing resonance stabilization, while the o-tolyl group contributes steric bulk, potentially influencing binding affinity in pharmacological contexts.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 337.383 g/mol | |
| SMILES | CCN(C1=CC=CC=C1C)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |
| IUPAC Name | N-ethyl-2-(4-methoxyphenyl)-N-(2-methylphenyl)tetrazole-5-carboxamide |
Synthesis and Optimization Strategies
Transition Metal-Catalyzed Arylation
A common route to tetrazole derivatives involves transition metal-catalyzed N-arylation. For instance, 2,5-diaryl-2H-tetrazoles are synthesized via CuI-mediated coupling of 5-aryl-2H-tetrazoles with diaryliodonium salts in the presence of . Adapting this method, N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide could be synthesized by substituting the aryl groups with methoxyphenyl and o-tolyl precursors. Reaction conditions (temperature, solvent, catalyst loading) would require optimization to accommodate steric hindrance from the o-tolyl group.
Hybridization with Heterocyclic Systems
Recent advances in tetrazole hybridization, such as coupling with thiazole or thiophene rings, demonstrate the versatility of tetrazole chemistry . For example, thiocarbamoyl compounds react with bromoacetyl-tetrazole intermediates under reflux with triethylamine to form tetrazole-thiazole hybrids . Applying similar strategies, the carboxamide group in N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide could serve as a linker for conjugating additional pharmacophores, enhancing bioactivity.
Table 2: Representative Synthesis Conditions for Tetrazole Derivatives
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| N-Arylation | CuI, , diaryliodonium salts | 60–75% | |
| Thiazole Hybridization | Ethanol, triethylamine, reflux | 67–73% | |
| Suzuki Coupling | XPhos Pd G3, CsCO, toluene/ethanol | 59% |
Spectroscopic Characterization
Infrared Spectroscopy
IR spectroscopy reveals functional group vibrations. For example, 5-(4-methoxyphenyl)-2-phenyl-2H-tetrazole exhibits peaks at 1289 cm (C–N stretch), 1070 cm (C–O–C asymmetric stretch), and 992 cm (tetrazole ring deformation). Similar analysis of N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide would confirm the presence of the carboxamide carbonyl (1650 cm) and methoxy groups (1250 cm) .
Nuclear Magnetic Resonance
NMR of related compounds, such as ethyl 2-(4-aminophenyl)-2H-tetrazole-5-carboxylate, shows aromatic protons at δ 7.12–7.28 ppm and tetrazole protons at δ 9.48 ppm . For N-ethyl-2-(4-methoxyphenyl)-N-(o-tolyl)-2H-tetrazole-5-carboxamide, distinct signals would include:
-
Methoxy protons at δ 3.8–3.9 ppm
-
Ethyl group protons (N–CHCH) at δ 1.2–1.4 ppm (triplet) and δ 3.3–3.5 ppm (quartet)
Comparative Analysis with Related Tetrazoles
Table 3: Structural and Functional Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume